3-Cyclobutylprop-2-ynoic acid
Description
Contextualization within Alkynoic Acid Research
Alkynoic acids are versatile building blocks in organic synthesis. organic-chemistry.org Their carbon-carbon triple bond and carboxylic acid functional group allow for a wide range of chemical transformations. For instance, they can undergo intramolecular cyclization to form enol lactones, which are important structural motifs in many biologically active compounds. acs.org This transformation can be catalyzed by various transition metals, including copper, gold, and ruthenium. acs.orgmdpi.comrsc.org
Furthermore, alkynoic acids can participate in decarboxylative coupling reactions, where the carboxylic acid group is removed and a new bond is formed at its position. organic-chemistry.org This strategy provides a powerful tool for creating complex molecules from simpler precursors. The reactivity of the alkyne and carboxylic acid functionalities makes alkynoic acids valuable starting materials for the synthesis of a diverse array of compounds, including heterocycles, which are prevalent in pharmaceuticals. organic-chemistry.orgrsc.org
Significance of the Cyclobutyl Moiety in Chemical Scaffolds
The cyclobutyl group, a four-membered carbocycle, has gained increasing attention in medicinal chemistry. nih.govru.nl Its unique, puckered three-dimensional structure can offer advantages in drug design compared to more common, planar aromatic rings or flexible linear chains. nih.gov The inclusion of a cyclobutyl moiety can lead to improved pharmacological properties, such as increased metabolic stability, enhanced binding affinity to target proteins, and reduced planarity of a molecule. nih.govru.nl
Overview of Research Trajectories for Alkynoic Acid Derivatives
Current research on alkynoic acid derivatives is focused on several key areas. One major trajectory is the development of novel catalytic systems for their transformation. This includes the use of gold, iron, and other transition metals to promote cascade reactions, where multiple chemical bonds are formed in a single operation. mdpi.comd-nb.info These methods offer efficient and environmentally friendly routes to complex molecular architectures. d-nb.info
Another significant research direction is the exploration of the biological activities of alkynoic acid derivatives. Studies have shown that some alkynoic acids and their derivatives exhibit promising antimicrobial, antifungal, and anticancer properties. nih.govnih.gov For example, certain 2-alkynoic fatty acids have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govnih.gov This has prompted further investigation into the synthesis and biological evaluation of novel alkynoic acid derivatives as potential therapeutic agents. The unique structural features of compounds like 3-cyclopropylprop-2-ynoic acid, a close analog of the subject compound, suggest potential for interesting biological activity. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyclobutylprop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXMDDWVFDYRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341446-83-0 | |
| Record name | 3-cyclobutylprop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Cyclobutylprop 2 Ynoic Acid and Analogues
Retrosynthetic Analysis of 3-Cyclobutylprop-2-ynoic Acid
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions. organic-chemistry.orgnih.gov The primary goal is to devise a synthetic route that is efficient, high-yielding, and practical. organic-chemistry.org
For This compound , the most logical retrosynthetic disconnection is at the C-C bond between the cyclobutyl ring and the alkyne. This bond can be formed in the forward synthesis via the reaction of a cyclobutyl-containing nucleophile with a suitable electrophile, or vice-versa.
A plausible retrosynthetic pathway is as follows:
Disconnection 1 (C-C bond): The target molecule, This compound (I), can be disconnected at the bond between the cyclobutyl group and the propiolic acid moiety. This leads to two synthons: a cyclobutyl cation and an acetylide anion attached to a carboxyl group. The practical synthetic equivalents for these synthons would be a cyclobutyl halide (e.g., cyclobutyl bromide) and propiolic acid, or more commonly, cyclobutylacetylene (II) which can then be carboxylated.
Disconnection 2 (Carboxylation): The intermediate, cyclobutylacetylene (II), can be seen as the product of a reaction between the cyclobutyl group and an acetylene (B1199291) unit. This suggests a forward reaction involving the coupling of a cyclobutyl electrophile with an acetylene nucleophile.
Simplification to Starting Materials: Cyclobutylacetylene (II) can be synthesized from cyclobutyl bromide and acetylene using a strong base to deprotonate acetylene, which then acts as a nucleophile. Cyclobutyl bromide itself can be prepared from cyclobutanol (B46151) or cyclobutanecarboxylic acid, which are common starting materials.
This analysis points to a primary synthetic strategy: the preparation of cyclobutylacetylene followed by its carboxylation to yield the final product.
Classical Approaches to Alkyne-Functionalized Carboxylic Acids
Traditional methods for synthesizing α,β-alkynoic acids, such as This compound , have relied on fundamental organic reactions. These approaches often involve either the direct introduction of a carboxyl group or the modification of a pre-existing carbon chain.
Carboxylation Strategies
The most direct classical route to This compound involves the carboxylation of a terminal alkyne, in this case, cyclobutylacetylene. This transformation can be achieved by first converting the terminal alkyne into a potent nucleophile, an acetylide, using a strong base. The resulting acetylide then reacts with carbon dioxide (CO2), which serves as the electrophilic source of the carboxyl group, followed by an acidic workup to protonate the carboxylate salt.
A general representation of this two-step process is:
Formation of the acetylide using a strong base (e.g., an organolithium reagent like n-BuLi or a Grignard reagent).
Reaction of the acetylide with CO2, followed by acidification.
While effective, this method requires stoichiometric use of strong bases and careful handling of organometallic intermediates. More recently, catalytic methods have been developed that are more efficient and environmentally benign. For instance, direct carboxylation of terminal alkynes can be achieved using cesium carbonate (Cs2CO3) as a base in the absence of a transition metal catalyst, offering a more atom- and step-economic protocol. rsc.org Organocatalytic strategies have also emerged, utilizing bifunctional organocatalysts to facilitate the reaction between terminal alkynes and CO2 under atmospheric pressure and mild temperatures. organic-chemistry.org
Oxidative Cleavage and Chain Elongation Routes
An alternative, albeit less direct, classical approach involves the oxidative cleavage of a larger alkyne. Oxidizing agents such as ozone (O3) or potassium permanganate (B83412) (KMnO4) can cleave the carbon-carbon triple bond to yield two carboxylic acids. jove.comorgoreview.commasterorganicchemistry.com For a terminal alkyne, this reaction produces a carboxylic acid with one less carbon atom and carbon dioxide. masterorganicchemistry.com To synthesize This compound via this method, one would need a starting material like 4-cyclobutylbut-1-yne, which upon oxidation would cleave to form the desired acid and CO2.
The general reaction using ozonolysis is:
Reaction of the alkyne with ozone.
Hydrolytic workup to yield the carboxylic acid(s). jove.com
Similarly, warm, basic aqueous potassium permanganate will also cleave the alkyne, forming carboxylate salts that are then protonated in an acid workup. jove.com These methods are robust but are generally considered less efficient for preparing a specific propiolic acid compared to direct carboxylation due to the "loss" of a carbon atom as CO2.
Advanced Synthetic Protocols for the Prop-2-ynoic Acid Scaffold
Modern organic synthesis has introduced more sophisticated and efficient methods for constructing alkyne-containing molecules, often relying on transition metal catalysis. These protocols offer high yields, broad functional group tolerance, and greater control over the reaction.
Palladium-Catalyzed Cross-Coupling Reactions for Alkyne Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, in particular, is a premier method for coupling terminal alkynes with aryl or vinyl halides. jcsp.org.pk This reaction can be adapted to synthesize the key intermediate, cyclobutylacetylene, by coupling a cyclobutyl-containing substrate with an acetylene source.
A more advanced and versatile palladium-catalyzed method involves the tandem decarboxylation/elimination of enol triflates to produce alkynes. nih.govorganic-chemistry.orgacs.org This approach allows for the synthesis of terminal, internal, and halogenated alkynes from readily available starting materials under mild conditions. organic-chemistry.orgacs.org This could provide an alternative route to the cyclobutylacetylene precursor.
Furthermore, palladium catalysis can be employed in the final carboxylation step itself. Symmetrical and unsymmetrical diarylalkynes have been synthesized from propiolic acid and aryl halides via a palladium-catalyzed decarboxylative coupling, demonstrating the versatility of palladium in alkyne chemistry. acs.org
| Coupling Reaction | Catalyst System | Substrates | Product | Reference(s) |
| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Terminal alkyne + Aryl/Vinyl Halide | Substituted Alkyne | jcsp.org.pk |
| Decarboxylative Coupling | Pd(PPh3)2Cl2, dppb, DBU | Propiolic Acid + Aryl Halide | Diarylalkyne | acs.org |
Stereoselective and Regioselective Synthesis Considerations
For This compound , the synthesis does not involve the creation of any chiral centers, so stereoselectivity is not a primary concern. However, in the synthesis of more complex analogues of propiolic acid, stereochemistry can be critically important. For instance, the synthesis of β-branched α-amino acids has been achieved with high stereoselectivity using phase-transfer-catalyzed asymmetric alkylations. nih.govorganic-chemistry.org
Regioselectivity, on the other hand, is a key consideration. The carboxylation of a terminal alkyne like cyclobutylacetylene is inherently regioselective, as the reaction occurs specifically at the sp-hybridized C-H bond, ensuring that the carboxyl group is added to the terminal position of the alkyne. This high degree of regiocontrol is a major advantage of using carboxylation strategies for the synthesis of 3-substituted prop-2-ynoic acids.
Advanced catalytic systems, including those based on copper, have been developed to ensure high regioselectivity in the carboxylation of terminal alkynes with CO2 under ambient conditions. pnas.orgsci-hub.se These methods often exhibit broad substrate scope and tolerance for various functional groups, making them powerful tools for the synthesis of highly functionalized propiolic acids. pnas.org
| Catalyst System | Reaction Conditions | Selectivity | Advantage | Reference(s) |
| Copper/NHC | Ambient temperature, CO2 (1 atm) | High Regioselectivity | Tolerates wide range of functional groups | pnas.org |
| Ligand-Free Copper | Room temperature, K2CO3, MeCN | High Regioselectivity | Uses inexpensive base and solvent | sci-hub.se |
| Organocatalyst | 60 °C, CO2 (1 atm), Cs2CO3 | High Regioselectivity | Metal-free, environmentally friendly | organic-chemistry.org |
Synthetic Approaches for Cyclobutyl Ring Introduction
The introduction of the cyclobutane (B1203170) motif is a key challenge in the synthesis of the target molecule. Modern organic synthesis offers several powerful methods for constructing this strained ring system, which can be broadly categorized into ring formation reactions and direct alkylation strategies.
The creation of a functionalized cyclobutane precursor is a foundational step in many synthetic routes. These precursors can then be elaborated to introduce the prop-2-ynoic acid side chain.
[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a classic and powerful method for forming cyclobutane rings. libretexts.org This reaction involves the light-induced union of two olefinic units to create the four-membered ring. acs.org For instance, the cycloaddition of an alkene with an appropriate ketene (B1206846) or another alkene can yield a cyclobutane scaffold. libretexts.orgharvard.edu Recent advancements have focused on catalyst-controlled, enantioselective [2+2] cycloadditions, often employing earth-abundant metals like cobalt to produce chiral cyclobutenes, which are excellent precursors to functionalized cyclobutanes. nih.gov These reactions can achieve high yields and enantioselectivities (86–97% ee) across a broad range of substrates. nih.gov Visible-light photocatalysis using ruthenium(II) or copper(I) complexes also enables efficient [2+2] heterodimerization of dissimilar enones or other alkenes, providing access to complex cyclobutane structures with good yields and high diastereoselectivity. acs.orgorganic-chemistry.org The efficiency of these reactions can be further improved using continuous flow reactors, which reduce reaction times and facilitate scalability. acs.org
C–H Functionalization: An alternative to building the ring from acyclic precursors is the functionalization of a pre-existing, simple cyclobutane. C–H functionalization logic allows for the direct installation of functional groups onto the cyclobutane core. nih.gov Palladium-catalyzed, auxiliary-guided C–H arylation has been shown to be highly efficient for cyclobutanes, in some cases achieving yields as high as 97%. nih.govacs.org This strategy allows for the creation of complex, substituted cyclobutanes with high regio- and stereocontrol. rsc.org Furthermore, rhodium(II) catalysts can facilitate intermolecular C–H insertion reactions on cyclobutane substrates, providing access to both 1,1- and 1,3-disubstituted products depending on the catalyst used. nih.gov Copper catalysis can also be employed to synthesize highly functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes through a radical cascade process involving the cleavage of multiple C-H bonds. rsc.org
Once a cyclobutane ring is formed, or if starting with a simple cyclobutane derivative, the next critical step is the introduction of the three-carbon side chain. This is typically achieved through cross-coupling reactions.
Cobalt-Catalyzed Cross-Coupling: A highly effective method for attaching a cyclobutyl group to an alkyl chain involves the cobalt-catalyzed cross-coupling of cyclobutylmagnesium bromide (a Grignard reagent) with alkyl iodides or bromides. acs.orgresearchgate.net This approach is notable for its simplicity, use of an inexpensive catalyst, and broad applicability to both primary and secondary alkyl halides, affording good yields. acs.org It represents a powerful tool for the late-stage introduction of the cyclobutyl ring. acs.org High yields have been reported for the coupling of cyclobutylzincs with pyridine (B92270) phosphonium (B103445) salts, another cobalt-catalyzed process. nih.gov
Palladium-Catalyzed Cross-Coupling: The Sonogashira coupling reaction is a cornerstone of alkyne synthesis, typically involving the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A plausible route to this compound would involve an initial coupling of a suitable cyclobutyl halide (e.g., cyclobutyl iodide or bromide) with a protected propargyl alcohol or propargyl ester using a Pd/N-heterocyclic carbene catalyst system, which is effective for coupling with alkyl halides. organic-chemistry.org Subsequent deprotection and oxidation would yield the target acid.
A convergent strategy would involve synthesizing cyclobutylacetylene first. This could be achieved by reacting cyclobutanecarboxaldehyde (B128957) with the Ohira-Bestmann reagent. The resulting terminal alkyne could then undergo carboxylation. Catalytic carboxylation of terminal alkynes using CO2 is an increasingly popular and atom-economical method. rsc.orgpnas.org Copper, silver, or organocatalytic systems can achieve this transformation under mild conditions (e.g., atmospheric CO2 pressure) with good to excellent yields. pnas.orgresearchgate.netorganic-chemistry.orgunipi.it
Comparative Analysis of Synthetic Efficiency and Yields
Evaluating the efficiency of different synthetic pathways is crucial for selecting an optimal route. While specific yield data for the multi-step synthesis of this compound is not documented, a comparative analysis can be made based on the reported efficiencies of the key transformations discussed above.
The following table summarizes typical yields for the relevant synthetic steps, drawn from studies on analogous systems.
| Synthetic Step | Methodology | Catalyst/Conditions | Typical Yield | Reference |
| Cyclobutane Formation | [2+2] Photocycloaddition | UVA or Visible Light (Sensitized) | Good to High (e.g., 60-90%) | organic-chemistry.orgnih.gov |
| Co-Catalyzed [2+2] Cycloaddition | [(R)-L8]CoBr2 | Excellent (up to 98%) | nih.gov | |
| C-H Arylation | Pd(OAc)2, 8-aminoquinoline (B160924) auxiliary | High (up to 97%) | nih.govacs.org | |
| Cyclobutyl Introduction | Co-Catalyzed Alkylation | CoCl2, Cyclobutyl-MgBr, Alkyl-I | Good (e.g., 60-80%) | acs.org |
| Co-Catalyzed Alkylation | Co(acac)3, Cyclobutyl-Zn, Phosphonium Salt | High (e.g., 80-90%) | nih.gov | |
| Alkyne Formation | Carboxylation of Terminal Alkyne | CuCl / TMEDA / K2CO3 / CO2 | Good to Excellent (80-91%) | pnas.org |
| Carboxylation of Terminal Alkyne | Ag(O2CNMe2) / Cs2CO3 / CO2 | Moderate to Good (up to 60%) | unipi.it | |
| Carboxylation of Terminal Alkyne | Organocatalyst / Cs2CO3 / CO2 | High (up to 95%) | organic-chemistry.org | |
| Sonogashira Coupling | [PdCl2(CH3CN)2] / sXPhos | Moderate to High (50-90%) | acs.org |
This table is interactive. Click on the headers to sort the data.
Analysis:
Ring Formation: Catalytic [2+2] cycloadditions and C-H functionalization approaches generally offer very high yields for the construction of functionalized cyclobutane rings. nih.govnih.gov Photochemical methods, while effective, can sometimes result in mixtures of stereoisomers. acs.org
Side-Chain Attachment: Cobalt-catalyzed cross-couplings provide a robust and high-yielding method for directly attaching the cyclobutyl group to a suitable backbone. acs.orgnih.gov
Final Functionalization: The direct carboxylation of a terminal alkyne (cyclobutylacetylene) appears to be a highly efficient terminal step, with several catalytic systems providing yields over 80%. pnas.orgorganic-chemistry.org This route may be more atom-economical than a Sonogashira coupling followed by deprotection and oxidation.
A convergent synthesis involving the preparation of cyclobutylacetylene followed by catalytic carboxylation appears to be a highly promising route based on efficiency and yield.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can minimize environmental impact and improve sustainability. pnas.org
Waste Prevention & Atom Economy: Convergent strategies that build the molecule from key fragments are often superior to long, linear syntheses. Methods like catalytic [2+2] cycloadditions and direct C-H functionalization are highly atom-economical as they add functionality without the need for pre-functionalized starting materials and protecting groups. acs.org The direct carboxylation of cyclobutylacetylene with CO2 is an excellent example of maximizing atom economy, as it incorporates the entire CO2 molecule into the final product. organic-chemistry.org
Use of Catalysis: The synthetic routes described heavily rely on catalysis over stoichiometric reagents. The use of earth-abundant metal catalysts like cobalt and copper is preferable to more precious metals like palladium, although all offer significant advantages in reducing waste. nih.govnih.gov Organocatalysis, as seen in some carboxylation reactions, avoids the use of metals altogether. organic-chemistry.org
Safer Solvents and Conditions: Many modern catalytic reactions are designed to run in safer, more environmentally benign solvents. Efforts are continually made to replace chlorinated solvents or polar aprotic solvents like DMF with greener alternatives. pnas.org Furthermore, photochemical reactions driven by visible-light LEDs and reactions that can be performed at ambient temperature and pressure contribute to energy efficiency and safer laboratory practices. organic-chemistry.orgnih.gov
Energy Efficiency: Photochemical methods using low-energy visible light or UVA LEDs are more energy-efficient than reactions requiring high temperatures for extended periods. nih.govrsc.org Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption. ntu.edu.sg
Renewable Feedstocks: A key green chemistry goal is the use of renewable resources. Utilizing CO2 as a C1 building block for the carboxylation step is a prime example of valorizing a waste product into a useful chemical feedstock. pnas.org
By prioritizing catalytic, atom-economical reactions, utilizing safer conditions, and incorporating renewable feedstocks like CO2, the synthesis of this compound can be designed to align with the core tenets of green chemistry.
Reactivity and Reaction Mechanisms of 3 Cyclobutylprop 2 Ynoic Acid
Electrophilic Additions to the Alkyne Moiety
The alkyne functional group in 3-Cyclobutylprop-2-ynoic acid is a region of high electron density, making it susceptible to attack by electrophiles. These reactions typically proceed via the formation of a vinyl carbocation intermediate, the stability of which dictates the regiochemical outcome of the addition.
Hydration and Hydrohalogenation Pathways
Hydration and hydrohalogenation are classic electrophilic addition reactions for alkynes. The addition of water (hydration) or hydrogen halides (hydrohalogenation) across the triple bond leads to the formation of enols, ketones, or vinyl halides.
Hydration: Acid-catalyzed hydration of the alkyne follows Markovnikov's rule. youtube.com The initial protonation of the alkyne by an acid catalyst, such as hydronium (H₃O⁺), occurs at the carbon atom that results in the more stable carbocation. For this compound, the carbocation adjacent to the cyclobutyl group is more stabilized. Nucleophilic attack by water on this carbocation, followed by deprotonation and tautomerization of the resulting enol, yields a ketone. youtube.com
Hydrohalogenation: The reaction with hydrogen halides (HX, where X = Cl, Br, I) also proceeds via a Markovnikov addition mechanism. youtube.com The halide ion acts as the nucleophile, attacking the vinyl cation intermediate. The reaction can often proceed further, with a second addition of HX to the resulting vinyl halide, to form a geminal dihalide.
| Reaction | Reagents | Intermediate | Product Type | Regioselectivity |
| Acid-Catalyzed Hydration | H₂SO₄, H₂O, HgSO₄ | Vinyl Cation / Enol | Ketone | Markovnikov |
| Hydrohalogenation (1 eq.) | H-X (e.g., HBr) | Vinyl Cation | Vinyl Halide | Markovnikov |
| Hydrohalogenation (2 eq.) | H-X (e.g., HBr) | Vinyl Cation | Geminal Dihalide | Markovnikov |
Cycloaddition Reactions (e.g., [2+2], [3+2] Dipolar Cycloadditions)
The alkyne moiety serves as an excellent component in cycloaddition reactions, providing a pathway to complex cyclic structures. smolecule.com
[3+2] Dipolar Cycloadditions : This class of reaction involves a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. uchicago.edu A common example is the reaction with nitrones, which are 1,3-dipoles. The reaction of this compound with a nitrone would proceed via a concerted, pericyclic mechanism to yield an isoxazoline (B3343090) derivative. wikipedia.org The regiochemistry is controlled by the frontier molecular orbitals of the nitrone and the alkyne. wikipedia.org
[2+2] Cycloadditions : These reactions, often photochemically induced, involve the combination of two double or triple bonded systems to form a four-membered ring. Intramolecular [2+2] photocycloadditions have been observed in related systems, suggesting that this compound could potentially undergo similar transformations, for example, to form bicyclic structures if a suitable olefin is present elsewhere in the molecule or added to the reaction. researchgate.net
| Cycloaddition Type | Reactant | General Product | Key Features |
| [3+2] Dipolar | Nitrone | Isoxazolidine | Forms 5-membered heterocycle; Concerted mechanism. wikipedia.org |
| [3+2] Dipolar | Azide (B81097) | Triazole | Forms 5-membered heterocycle; Often copper-catalyzed. researchgate.net |
| [2+2] Photocycloaddition | Alkene | Cyclobutene (B1205218) derivative | Requires photochemical activation; Can be intra- or intermolecular. researchgate.net |
Nucleophilic Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is characterized by an electrophilic carbonyl carbon and an acidic proton. Its reactions are dominated by nucleophilic acyl substitution, where the hydroxyl group is replaced by another nucleophile. pressbooks.pub
Esterification and Amidation Reactions
Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The most common is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.orgmasterorganicchemistry.com This is a reversible condensation reaction. savemyexams.com Alternatively, for a more rapid and irreversible reaction, the carboxylic acid can first be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride reacts vigorously with an alcohol to produce the ester. libretexts.orguomustansiriyah.edu.iq
Amidation: Similar to esterification, amides can be formed by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures to drive off water. A more common laboratory method involves the activation of the carboxylic acid, typically by converting it to an acid chloride. The acid chloride then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide. uobasrah.edu.iq
| Reaction | Reagents | Catalyst/Conditions | Product |
| Fischer Esterification | Alcohol (R'-OH) | Conc. H₂SO₄, Heat | Ester (R-COOR') |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Heat | Acyl Chloride (R-COCl) |
| Esterification via Acyl Chloride | Acyl Chloride, Alcohol (R'-OH) | Pyridine (B92270) or other base | Ester (R-COOR') |
| Amidation via Acyl Chloride | Acyl Chloride, Amine (R'₂NH) | Room Temperature | Amide (R-CONR'₂) |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid functional group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as carboxylic acids are less reactive than many other carbonyl compounds. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, followed by an acidic workup.
Decarboxylation: While simple carboxylic acids are generally stable to decarboxylation, the process can be facilitated by certain transition metal catalysts. This reaction, known as decarboxylative coupling, involves the loss of CO₂ and the formation of a new carbon-carbon or carbon-heteroatom bond. illinois.edu This pathway is particularly relevant in the context of metal-catalyzed transformations (see Section 3.3).
Metal-Catalyzed Transformations Involving the Alkyne and Carboxylic Acid
Transition metal catalysis provides powerful tools for transforming both the alkyne and carboxylic acid moieties of this compound, often with high selectivity.
The carboxylic acid group can act as a directing group in C-H activation reactions. sioc-journal.cn For example, a palladium catalyst can coordinate to the carboxylate, facilitating the activation of a C-H bond at a specific position, which can then undergo coupling with various partners like alkenes or aryl halides. sioc-journal.cn
Furthermore, metal-catalyzed reactions can involve both functional groups simultaneously. For instance, Rh(III)-catalyzed carboamination of alkenes can utilize arylboronic acids, suggesting that the alkyne in this compound could potentially undergo similar multi-component reactions. chemrxiv.org Decarboxylative cross-coupling reactions, catalyzed by metals like palladium or copper, could use the carboxylic acid as a traceless directing group or as a source of an organometallic intermediate after CO₂ extrusion, which then couples with a reaction partner. illinois.edu
| Catalyst System | Reaction Type | Role of Functional Group(s) | Potential Product |
| Palladium (Pd) | C-H Arylation | Carboxylic acid as directing group | Arylated derivative |
| Copper (Cu) / Palladium (Pd) | Decarboxylative Coupling | Carboxylic acid undergoes decarboxylation | Biaryl or vinylated product |
| Rhodium (Rh) | Carboamination | Alkyne as substrate for addition | Vicinal amino-functionalized derivative |
| Nickel (Ni) | Cross-Coupling | Alkyne and/or carboxylate participation | Thioether or other coupled products uni-regensburg.de |
Sonogashira, Heck, and Stille Coupling Applications
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for creating carbon-carbon bonds. The terminal alkyne functionality in this compound makes it a suitable substrate for several of these named reactions.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org It is a reliable method for forming C(sp²)-C(sp) bonds and is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. wikipedia.orgwikipedia.org Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. wikipedia.org Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org Variations of the Sonogashira reaction exist that are copper-free. organic-chemistry.orgbeilstein-journals.org
While specific examples detailing the use of this compound in Sonogashira couplings are not prevalent in the searched literature, its structural analog, propiolic acid, is known to undergo decarboxylative coupling reactions. beilstein-journals.org This suggests that this compound could potentially be used in similar transformations to synthesize internal alkynes.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgbyjus.com The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orgbyjus.com The mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. byjus.com A subsequent beta-hydride elimination step forms the substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. byjus.com Given that the classic Heck reaction involves an alkene, direct participation of this compound as the alkyne component is not standard. However, derivatives of the acid could potentially be involved in related C-C bond-forming reactions.
Stille Coupling: The Stille reaction is a versatile C-C bond-forming reaction between an organostannane (organotin compound) and an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgthermofisher.com The reaction tolerates a wide variety of functional groups and the organostannane reagents are often stable to air and moisture. thermofisher.com The catalytic cycle involves oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane, and finally reductive elimination to give the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgmychemblog.com The rate of transfer of the organic group from the tin atom follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) >> alkyl. mychemblog.com This trend indicates that an alkynylstannane derived from this compound would be an excellent coupling partner in Stille reactions.
Table 1: Overview of Coupling Reactions Potentially Involving this compound
| Reaction | Coupling Partners | Catalyst System | Key Features |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Mild reaction conditions, reliable formation of C(sp²)-C(sp) bonds. wikipedia.orglibretexts.orgorganic-chemistry.org |
| Heck Reaction | Unsaturated Halide + Alkene | Pd catalyst, Base | Forms substituted alkenes, typically with high trans selectivity. organic-chemistry.orgbyjus.com |
| Stille Coupling | Organostannane + Organic Halide | Pd catalyst | Tolerates a wide range of functional groups, uses air- and moisture-stable reagents. organic-chemistry.orgthermofisher.com |
Cyclization Reactions Initiated by Transition Metals
The alkyne and carboxylic acid functionalities within this compound provide handles for transition-metal-catalyzed cyclization reactions to form heterocyclic and carbocyclic structures. For instance, domino reactions involving a Sonogashira coupling followed by an intramolecular cyclization are known to produce substituted benzo[b]furans. organic-chemistry.org While direct examples with this compound are not explicitly detailed, its structural features suggest potential for similar reactivity. The presence of the alkyne allows for cycloaddition reactions, which could lead to the formation of various cyclic structures. smolecule.com
Radical Reactions Involving this compound
Information regarding radical reactions specifically involving this compound is limited in the provided search results. However, research on related compounds suggests that radical cyclizations can be a powerful tool for synthesis. For example, N-alkyl-N-allyl-2-bromobenzenesulfonamides undergo cross-metathesis followed by a radical cyclization to form 4-substituted benzosultams. researchgate.net This indicates that if appropriately functionalized, derivatives of this compound could potentially participate in radical-mediated ring-forming reactions.
Acid-Base Chemistry and Tautomerism Considerations
The carboxylic acid group in this compound is the primary site for acid-base chemistry. As a Brønsted-Lowry acid, it can donate a proton. utexas.edupressbooks.pub The acidity, or pKa, of the carboxylic acid is influenced by the electronic effects of the adjacent cyclobutylalkynyl group. The sp-hybridized carbons of the alkyne are more electronegative than sp² or sp³ carbons, which can lead to a slight increase in the acidity of the carboxylic acid compared to its saturated or unsaturated counterparts. selfstudys.com In a basic solution, the carboxylic acid will be deprotonated to form the corresponding carboxylate salt.
Tautomerism is less of a consideration for this compound in its ground state. The primary structure is stable, and significant tautomeric equilibria are not expected under normal conditions.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₇H₈O₂ uni.lu |
| Molecular Weight | 124.14 g/mol |
| pKa | ~4.75 ± 0.10 chemicalbook.com |
| XlogP | 1.9 uni.lu |
Mechanistic Studies of Key Transformation Pathways
Detailed mechanistic studies specifically for reactions of this compound are not widely available in the searched literature. However, the mechanisms of the fundamental reactions it can undergo are well-established.
Palladium-Catalyzed Couplings: As discussed in section 3.3.1, the mechanisms for Sonogashira, Heck, and Stille couplings all revolve around a palladium catalytic cycle involving oxidative addition, migratory insertion or transmetalation, and reductive elimination. wikipedia.orgwikipedia.orgwikipedia.orgbyjus.commychemblog.com The specific nature of the ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these reactions. libretexts.orgorganic-chemistry.org
Decarboxylative Couplings: A potential reaction pathway for this compound is decarboxylative coupling. In this type of reaction, the carboxylic acid is removed as carbon dioxide during the C-C bond formation. For example, the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides is catalyzed by a palladium complex. beilstein-journals.org This suggests a plausible pathway for this compound to react with aryl halides to form cyclobutyl-substituted internal alkynes.
Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic nuances of reactions involving this compound, particularly how the cyclobutyl group influences reaction rates and selectivities.
Derivatization Strategies and Functional Group Interconversions of 3 Cyclobutylprop 2 Ynoic Acid
Preparation of Esters, Amides, and Anhydrides
The carboxylic acid group is a primary site for derivatization through nucleophilic acyl substitution. smolecule.com Standard esterification and amidation procedures can be readily applied to 3-cyclobutylprop-2-ynoic acid to produce the corresponding esters and amides, which are valuable intermediates in medicinal chemistry and materials science.
Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. A more efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol. For instance, refluxing this compound with ethanol (B145695) and thionyl chloride yields ethyl 3-cyclobutylprop-2-ynoate. google.comgoogle.com
Amidation: Amides are prepared by reacting the carboxylic acid with an amine. Similar to esterification, this transformation is often facilitated by first converting the carboxylic acid to an acyl chloride or by using peptide coupling agents. This approach is common in the synthesis of complex molecules where an amine is coupled with a carboxylic acid. google.com
Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be prepared, which are useful reactive intermediates in their own right.
The table below summarizes common reagents used for these transformations.
| Starting Material | Reagent(s) | Product Class | Example Product Name |
| This compound | Ethanol (C₂H₅OH), Thionyl Chloride (SOCl₂) | Ester | Ethyl 3-cyclobutylprop-2-ynoate |
| This compound | Dimethylamine ((CH₃)₂NH), Coupling Agent | Amide | N,N-Dimethyl-3-cyclobutylprop-2-ynamide |
| This compound | Acetic Anhydride ((CH₃CO)₂O) | Mixed Anhydride | Acetic 3-cyclobutylprop-2-ynoic anhydride |
Synthesis of Alkynyl Ketones and Aldehydes
The conversion of the carboxylic acid functional group into alkynyl ketones and aldehydes opens up further synthetic possibilities.
Alkynyl Ketones: A primary route to alkynyl ketones from this compound involves its conversion to an acyl chloride. This activated intermediate can then undergo Sonogashira cross-coupling with a terminal alkyne in the presence of palladium and copper catalysts. mdpi.com Alternatively, the acyl chloride can be coupled with organometallic reagents, such as organocadmium or organocuprate compounds. A variety of palladium-catalyzed carbonylative coupling reactions exist that can form α,β-alkynyl ketones from terminal alkynes and aryl halides using a source of carbon monoxide. organic-chemistry.orgrsc.org These methods could be adapted for syntheses starting from this compound derivatives.
Alkynyl Aldehydes: The synthesis of alkynyl aldehydes from the carboxylic acid requires a controlled reduction. Direct reduction is challenging, but a common strategy involves first converting the carboxylic acid to an ester or an N,O-dimethylhydroxyamide (Weinreb amide). The Weinreb amide can then be treated with a reducing agent like diisobutylaluminium hydride (DIBAL-H) to yield the desired aldehyde without over-reduction to the alcohol.
Below is a table outlining synthetic pathways to these carbonyl compounds.
| Target Compound | Intermediate | Key Reaction | Catalyst/Reagent |
| Alkynyl Ketone | 3-Cyclobutylprop-2-ynoyl chloride | Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst |
| Alkynyl Ketone | 3-Cyclobutylprop-2-ynoyl chloride | Reaction with Organometallic Reagent | Organocadmium or Organocuprate |
| Alkynyl Aldehyde | Weinreb Amide of this compound | Partial Reduction | Diisobutylaluminium hydride (DIBAL-H) |
Halogenation of the Alkyne Triple Bond
The carbon-carbon triple bond of this compound can undergo electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). libretexts.org The stereochemical outcome of this reaction is typically anti-addition.
When one equivalent of a halogen is added, the reaction proceeds through a bridged halonium ion intermediate. masterorganicchemistry.comorganicchemistrytutor.com Subsequent backside attack by the halide ion results in the formation of a trans-dihaloalkene. masterorganicchemistry.com For example, the reaction with one equivalent of Br₂ yields (E)-2,3-dibromo-3-cyclobutylpropenoic acid.
The use of two or more equivalents of the halogen leads to the formation of a tetrahaloalkane. libretexts.orgyoutube.com The initially formed dihaloalkene reacts with a second equivalent of the halogen, also via anti-addition, to give the final saturated product, 2,2,3,3-tetrahalo-3-cyclobutylpropanoic acid. Although alkynes are generally less reactive towards halogens than alkenes, the reaction can be driven to completion. masterorganicchemistry.com
The halogenation reactions are summarized in the table below.
| Reagent | Molar Equivalents | Product Type | Stereochemistry |
| Bromine (Br₂) | 1 | Dihaloalkene | trans (Anti-addition) |
| Chlorine (Cl₂) | 1 | Dihaloalkene | trans (Anti-addition) |
| Bromine (Br₂) | ≥ 2 | Tetrahaloalkane | - |
| Chlorine (Cl₂) | ≥ 2 | Tetrahaloalkane | - |
Introduction of Heteroatoms and Heterocyclic Scaffolds
The alkyne moiety serves as an excellent building block for the synthesis of various heterocyclic structures, which are of significant interest in pharmaceutical chemistry.
Cycloaddition Reactions: this compound and its derivatives can participate in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition between the alkyne and an organic azide (B81097) to form 1,2,3-triazoles, a reaction often catalyzed by copper(I). researchgate.net Alkynyl ketones derived from the parent acid can undergo [3+2] annulation reactions with species like N-tosylimines to produce highly functionalized pyrrolidines. organic-chemistry.org
Radical Cyclization: Derivatives such as alkynyl ketones can be used in radical cyclization reactions to construct complex heterocyclic systems. For instance, radical cyclization of specific alkynyl aryl ketones with diorganyl diselenides can yield 3-seleno-substituted chromones and thiochromones. rsc.org
Intramolecular Cyclization: If an appropriate functional group is present elsewhere in the molecule, intramolecular cyclization onto the alkyne is a powerful method for heterocycle synthesis. This strategy is widely used to create nitrogen-containing heterocycles. iupac.org
The table below highlights some of the heterocyclic scaffolds accessible from this starting material.
| Reaction Type | Reactant(s) with Alkyne Moiety | Resulting Heterocyclic Scaffold |
| 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole |
| [3+2] Annulation | N-Tosylimine (from derived alkynyl ketone) | Pyrrolidine |
| Radical Cyclization | Diorganyl Diselenide (from derived alkynyl ketone) | Selanylchromone/Selanylthiochromone |
| Intramolecular Amination | Pendant Azide Group | Pyrrole |
Selective Modifications of the Cyclobutyl Ring System
Modifying the cyclobutyl ring while preserving the propynoic acid functionality presents a synthetic challenge due to the potential for competing reactions at the other functional groups. However, under carefully controlled conditions, selective transformations are possible.
Free Radical Halogenation: The saturated C-H bonds of the cyclobutyl ring can be susceptible to free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator). This would introduce a halogen atom onto the cyclobutyl ring, creating a handle for further functionalization through nucleophilic substitution or elimination reactions. The regioselectivity of such a reaction would need to be carefully controlled.
Ring-Opening Reactions: Cyclobutane (B1203170) rings can undergo ring-opening reactions under certain thermal or catalytic conditions, often driven by the release of ring strain. While potentially destructive to the core scaffold, this reactivity could be harnessed to synthesize linear-chain compounds with specific functional groups derived from the original ring carbons.
Functionalization via C-H Activation: Modern methods involving transition-metal-catalyzed C-H activation could potentially offer a route to selectively functionalize the cyclobutyl ring. These advanced techniques could enable the introduction of new carbon-carbon or carbon-heteroatom bonds at specific positions on the ring system, although such methods are not specifically documented for this compound.
Due to the electronic influence of the adjacent alkyne, the reactivity of the C-H bonds on the carbon attached to the triple bond may differ from the other positions on the ring, potentially offering a degree of regioselectivity in certain reactions.
Spectroscopic Characterization Methodologies for 3 Cyclobutylprop 2 Ynoic Acid and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in 3-Cyclobutylprop-2-ynoic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the proton and carbon environments and their relationships can be assembled.
The ¹H and ¹³C NMR spectra provide foundational information about the different chemical environments within the molecule. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with electronegative atoms and π-systems causing characteristic downfield shifts.
Proton (¹H) NMR: The proton spectrum is expected to show distinct signals for the carboxylic acid proton, the methine proton on the cyclobutyl ring attached to the alkyne, and the methylene protons of the cyclobutyl ring. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm, due to strong deshielding and hydrogen bonding. libretexts.org The proton on the carbon of the cyclobutane (B1203170) ring adjacent to the triple bond (α-proton) would appear as a multiplet, shifted downfield by the anisotropic effect of the alkyne. The remaining cyclobutyl protons would resonate in the typical aliphatic region (around 1.5-2.5 ppm) as complex multiplets due to spin-spin coupling.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield in the range of 165-185 ppm. libretexts.org The two sp-hybridized carbons of the alkyne moiety would have characteristic chemical shifts between 65 and 90 ppm. pdx.edu The carbons of the cyclobutyl ring would be found in the upfield, aliphatic region of the spectrum. The carbon atom of the cyclobutane ring attached to the alkyne would be shifted slightly downfield compared to the other ring carbons due to the substituent effect.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| -COOH | >10 | ~170 | Broad Singlet |
| -C≡C -COOH | - | ~85 | - |
| Cyclobutyl-C ≡C- | - | ~75 | - |
| CH -Cyclobutyl | ~3.0 | ~35 | Multiplet |
| -CH₂ -Cyclobutyl (β) | ~2.2 | ~25 | Multiplet |
| -CH₂ -Cyclobutyl (γ) | ~1.9 | ~18 | Multiplet |
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms that may be ambiguous from 1D spectra alone.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton of the cyclobutyl ring and the adjacent methylene protons. It would also show correlations among the non-equivalent methylene protons within the four-membered ring, helping to trace the complete spin system of the cyclobutyl moiety. ias.ac.innih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.comscribd.com It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the cyclobutyl methine proton would correlate with the signal for the methine carbon, and the methylene proton signals would correlate with their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.comscribd.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the alkyne and carbonyl carbons. Key expected HMBC correlations would include:
The cyclobutyl methine proton showing a correlation to both sp-hybridized alkyne carbons.
The cyclobutyl methine proton potentially showing a three-bond correlation to the carbonyl carbon.
The methylene protons of the cyclobutyl ring showing correlations to other carbons within the ring, confirming its structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound based on their characteristic vibrational frequencies.
The spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp absorption around 1710 cm⁻¹. libretexts.org The presence of conjugation with the alkyne slightly lowers this frequency. The carbon-carbon triple bond (C≡C) stretch is expected to produce a medium intensity absorption in the range of 2100-2250 cm⁻¹. dummies.compressbooks.pub Finally, the C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutyl ring would be observed just below 3000 cm⁻¹. dummies.com
Interactive Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |
| Alkyne | C≡C stretch | 2100 - 2250 | Medium |
| Cyclobutyl/Aliphatic | C-H stretch | 2850 - 2960 | Medium-Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the molecular formula of this compound as C₇H₈O₂. The predicted monoisotopic mass is 124.05243 Da. uni.lu HRMS analysis of the molecular ion peak would yield a mass value extremely close to this theoretical value, providing strong evidence for the compound's identity.
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. For this compound, characteristic fragmentation pathways would include:
Loss of the carboxyl group: A prominent fragmentation would be the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl radical (•COOH, mass 45). libretexts.org
Decarboxylation: The loss of a neutral carbon dioxide (CO₂) molecule (mass 44) is a common fragmentation pathway for carboxylic acids. researchgate.net
Cyclobutyl Ring Fragmentation: The cyclobutyl ring can undergo fragmentation, often through the loss of ethene (C₂H₄, mass 28) or other small neutral molecules, leading to a series of peaks corresponding to the remaining fragments.
Interactive Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Loss from Molecular Ion [M]⁺ | Predicted m/z |
| [C₇H₈O₂]⁺ | - | 124 |
| [C₇H₇O]⁺ | •OH | 107 |
| [C₆H₈]⁺• | CO₂ | 80 |
| [C₆H₇]⁺ | •COOH | 79 |
| [C₅H₅O₂]⁺ | C₂H₃ | 97 |
UV-Visible Spectroscopy for Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that examines the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is particularly informative for organic molecules containing conjugated systems, where alternating single and multiple bonds create a delocalized network of π-electrons. In the case of this compound, the alkyne (carbon-carbon triple bond) is in conjugation with the carbonyl group (C=O) of the carboxylic acid. This conjugation is the primary determinant of its UV-Vis absorption characteristics.
The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one. For conjugated systems like this compound, the most significant electronic transitions are:
π → π* (pi to pi-star) transition: An electron from a π bonding orbital is excited to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity (ε) and are strongly influenced by the extent of conjugation.
n → π* (n to pi-star) transition: An electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, is excited to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π → π* transitions. jove.comjove.com
For simple, non-conjugated carboxylic acids, a weak n→π* transition is observed in the 200–215 nm range. jove.comlibretexts.org However, the conjugation in this compound is expected to significantly influence this absorption. The delocalization of electrons across the alkyne and carbonyl functionalities lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (or red shift), moving the absorption maximum (λmax) to a longer wavelength. masterorganicchemistry.com
In systems with a C=O group conjugated with a double or triple bond, the intense π → π* transition is often observed in the 215-250 nm region, while the weaker n → π* transition appears at a longer wavelength, potentially above 300 nm. masterorganicchemistry.com The presence of extensive conjugation can shift the absorption maxima to higher wavelengths with increased molar absorptivity. jove.comjove.com
The table below illustrates the effect of increasing conjugation on the λmax for the principal π → π* transition in various chromophores, providing context for the expected absorption of this compound.
| Compound | Chromophore | λmax (nm) | Transition Type |
|---|---|---|---|
| Ethene | C=C | ~170 | π → π |
| 1,3-Butadiene | C=C-C=C | 217 | π → π |
| Mesityl oxide | C=C-C=O | 228 | π → π |
| This compound (Predicted) | C≡C-C=O | 215 - 250 | π → π |
| This compound (Predicted) | C=O | >300 | n → π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern, researchers can construct a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov This method provides unambiguous and highly accurate structural data, which is fundamental for understanding a molecule's physical and chemical properties. nih.gov
For this compound, a successful X-ray crystallographic analysis would yield critical information about its solid-state conformation. Key structural parameters that would be determined include:
Bond Lengths and Angles: The precise lengths of the C≡C triple bond, the C=O and C-O bonds of the carboxyl group, and the C-C bonds within the cyclobutyl ring would be measured.
Molecular Conformation: The analysis would reveal the puckering of the cyclobutyl ring and its orientation relative to the planar prop-2-ynoic acid chain. Studies of other cyclobutane-containing compounds show that the four-membered ring is typically puckered, not flat. researchgate.net
Intermolecular Interactions: Carboxylic acids in the solid state commonly form hydrogen-bonded dimers, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa. X-ray crystallography would confirm the presence and geometry of this supramolecular arrangement.
While a specific crystal structure for this compound is not publicly available, the expected structural parameters can be estimated from data on similar fragments in other crystallized molecules.
| Structural Feature | Parameter | Typical Value |
|---|---|---|
| Alkyne | C≡C Bond Length | ~1.20 Å |
| Carboxylic Acid | C=O Bond Length | ~1.23 Å |
| Carboxylic Acid | C-O Bond Length | ~1.34 Å |
| Cyclobutane | C-C Bond Length | 1.55 - 1.58 Å |
| Cyclobutane | Internal C-C-C Angle | ~88° (puckered) |
| Prop-2-ynoic acid | C≡C-C Angle | ~180° |
| Intermolecular | O-H···O Hydrogen Bond | ~2.6 - 2.7 Å |
The crystal packing of the molecules would also be elucidated, revealing how the hydrogen-bonded dimers and the cyclobutyl groups arrange themselves to form the macroscopic crystal lattice. This information is crucial for understanding solid-state properties such as melting point, solubility, and polymorphism.
Computational Chemistry and Theoretical Studies of 3 Cyclobutylprop 2 Ynoic Acid
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-Cyclobutylprop-2-ynoic acid, by solving the Schrödinger equation. These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chemrevlett.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while maintaining a high degree of accuracy. For this compound, a DFT study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of properties such as ionization potential, electron affinity, and electronegativity, which are crucial for understanding the molecule's reactivity.
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to compare with experimental data for structural validation.
A hypothetical DFT study on this compound could yield the data presented in Table 1.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Description |
|---|---|---|
| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |
| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |
This table is for illustrative purposes only, as no specific published data exists.
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, provide a detailed picture of the molecular orbitals (MOs). For this compound, an MO analysis would reveal:
Orbital Shapes and Symmetries: Visualization of the spatial distribution of electrons in different MOs, such as the bonding, non-bonding, and anti-bonding orbitals.
Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which correspond to nucleophilic and electrophilic sites, respectively.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as these orbitals are primarily involved in chemical reactions.
Conformational Analysis and Energy Minimization
The cyclobutyl group in this compound is not planar and can exist in different puckered conformations. fiveable.me Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.
Energy minimization is then performed for each identified conformer to find its lowest energy structure. A potential energy surface scan for the rotation around the single bond connecting the cyclobutyl ring and the propiolic acid moiety would reveal the energy barriers between different conformers. Studies on similar molecules, like acetic acid, have shown the importance of conformational preferences on molecular properties. nih.govchemrxiv.org
Table 2: Hypothetical Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Description |
|---|---|---|---|
| 1 | 0.00 | X | The most stable conformer. |
| 2 | Y | Z | A higher energy conformer. |
This table is for illustrative purposes only, as no specific published data exists.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the reactivity of this compound and elucidate potential reaction pathways. This is achieved by:
Mapping the Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution in the molecule, highlighting electron-rich (red) and electron-poor (blue) regions, which are susceptible to electrophilic and nucleophilic attack, respectively.
Calculating Reactivity Descriptors: DFT provides various chemical reactivity descriptors, such as chemical hardness, softness, and the Fukui function, which quantify the reactivity of different atomic sites in the molecule.
Modeling Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, computational methods can map out the entire energy profile of a chemical reaction, helping to determine its feasibility and kinetics.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. acs.org For this compound, MD simulations could be used to study:
Solvation Effects: How the molecule interacts with solvent molecules, such as water, and how this affects its conformation and properties.
Aggregation Behavior: Whether molecules of this compound tend to self-associate in solution and the nature of the intermolecular forces involved.
Binding to a Receptor: If the molecule is being investigated for biological activity, MD simulations can model its binding to a target protein, providing information on the binding mode and affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable)
If a series of compounds related to this compound with known biological activities were available, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed. arabjchem.orgsphinxsai.com QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. The process involves:
Data Collection: Gathering a dataset of molecules with their corresponding biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Development: Using statistical methods to build a model that correlates the descriptors with the biological activity.
Model Validation: Testing the predictive power of the model using an external set of compounds.
A QSAR study could help in designing new derivatives of this compound with improved activity. As no such studies are currently available for this specific compound, this section remains a hypothetical application of the methodology.
Applications of 3 Cyclobutylprop 2 Ynoic Acid in Synthetic Chemistry
Building Block in Complex Molecule Synthesis
Organic building blocks are fundamental to the assembly of more complex molecular architectures. 3-Cyclobutylprop-2-ynoic acid, with its distinct functionalities, offers multiple reaction sites for chemists to exploit.
Role in Natural Product Synthesis
While no specific instances of this compound being used in the total synthesis of a natural product are prominently documented, its structural motifs are relevant. The cyclobutane (B1203170) ring is a feature in several natural products, and the alkyne group serves as a versatile handle for carbon-carbon bond formation through reactions like Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings. The carboxylic acid can be converted to esters, amides, or other functional groups, or it can direct certain synthetic transformations.
Potential Synthetic Utility in Natural Product Synthesis
| Reaction Type | Functional Group Involved | Potential Transformation |
|---|---|---|
| Cross-Coupling | Alkyne | Formation of complex carbon skeletons |
| Cycloaddition | Alkyne | Construction of cyclic systems |
Application in Heterocyclic Compound Construction
Heterocyclic compounds are a cornerstone of medicinal chemistry. The alkyne and carboxylic acid groups of this compound are well-suited for the synthesis of various heterocyclic systems. For instance, the reaction of the alkyne with azides can lead to triazoles, a common scaffold in pharmaceuticals. The carboxylic acid can participate in cyclization reactions to form lactones or other heterocyclic rings.
Precursor for Advanced Materials and Polymers
The properties of this compound also suggest its potential as a monomer or functionalizing agent in materials science.
Incorporation into Polymer Backbones
The bifunctional nature of this molecule allows it to be potentially incorporated into polymer chains. For example, through polymerization techniques that utilize the alkyne and carboxylic acid functionalities, novel polymers with unique thermal and mechanical properties conferred by the rigid cyclobutyl group could be synthesized.
Surface Modification through Click Chemistry (using the alkyne)
The terminal alkyne is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the covalent attachment of molecules to surfaces. This compound could be used to functionalize surfaces, which can then be further modified by "clicking" on molecules containing an azide (B81097) group. This is a powerful technique for creating tailored surfaces for applications in electronics, biotechnology, and materials science.
Use as a Chemical Probe or Labeling Agent (e.g., bioorthogonal chemistry)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The alkyne group of this compound makes it a candidate for use in this field.
Biological and Medicinal Chemistry Relevance of 3 Cyclobutylprop 2 Ynoic Acid Scaffolds
Design and Synthesis of Bioactive Analogues
The design of bioactive analogues based on the 3-cyclobutylprop-2-ynoic acid scaffold focuses on leveraging the distinct properties of its constituent parts. The cyclobutane (B1203170) ring serves as a rigid core, allowing for the controlled spatial orientation of appended functional groups. nih.gov Modifications can be systematically introduced to explore the structure-activity relationship (SAR). The synthesis of such analogues typically involves the preparation of a functionalized cyclobutane intermediate, followed by the attachment and elaboration of the side chain.
Synthetic strategies towards functionalized cyclobutanes are diverse and have been a subject of considerable research. nih.gov One common approach is the [2+2] cycloaddition of olefins. nih.gov Alternatively, ring closure of 1,4-dihalobutane derivatives can be employed. For instance, cyclobutanecarboxylic acid itself can be prepared through the hydrolysis and decarboxylation of diethyl cyclobutanedicarboxylate. georganics.sk This key intermediate can then be further functionalized.
The prop-2-ynoic acid side chain can be introduced through various synthetic methodologies. For example, alkynyl groups can be coupled to the cyclobutane core, followed by carboxylation. The synthesis of 2-alkynoic acid derivatives has been explored for their antimycobacterial activity, providing a basis for the synthesis of related structures. nih.gov
A variety of bioactive analogues containing the cyclobutane moiety have been synthesized and evaluated for different therapeutic areas. For example, cyclobutane-based derivatives have been investigated as inhibitors of Janus kinases (JAKs) for the treatment of inflammatory and autoimmune diseases, as well as cancer. google.com In the context of integrin antagonists, cyclobutane cores have been used as scaffolds to mimic the Arg-Gly-Asp (RGD) sequence, leading to potent inhibitors of αvβ3 integrin. nih.govmdpi.com
| Compound/Analogue Class | Synthetic Approach Highlight | Reported Biological Activity | Reference |
|---|---|---|---|
| Cyclobutane-based αvβ3 integrin antagonists | Use of a functionalized cyclobutane ring as a central scaffold in an RGD mimetic structure. | Effective αvβ3 antagonists identified in cell-based adhesion and invasion assays. | nih.gov |
| Cyclobutane derivatives of decanoic and oleic acids | Synthesis of carbocyclic derivatives of fatty acids. | Significant inhibitory anti-mycobacterial activity against M. tuberculosis. | nih.gov |
| Azetidine and cyclobutane derivatives as JAK inhibitors | Synthesis of azetidine and cyclobutane derivatives as inhibitors of Janus kinases. | Potential for the treatment of JAK-associated diseases including inflammatory and autoimmune disorders, and cancer. | google.com |
| Cyclobutane-based β3 integrin antagonists | Design and synthesis of a new structural class of ligand-mimetic β3 integrin antagonists. | Development of dual αIIbβ3/αvβ3 antagonists with potential anticancer effects. | brad.ac.uk |
Target Identification and Engagement Studies (using derivatives)
A critical step in the development of new therapeutic agents is the identification of their biological targets. For novel scaffolds like this compound, derivatives are synthesized to facilitate target identification and engagement studies. These derivatives often incorporate a reporter tag, such as a biotin or a fluorescent probe, or a photoreactive group for photoaffinity labeling.
Several methods are employed for target identification of small molecules:
Affinity-based pull-down methods: In this approach, a derivative of the bioactive compound is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. The protein targets that bind to the compound are then isolated and identified, typically by mass spectrometry.
Label-free methods: These techniques utilize the native, unmodified compound to identify its targets. Examples include cellular thermal shift assay (CETSA), which measures the change in the thermal stability of a protein upon ligand binding.
For cyclobutane-containing compounds, target identification has been crucial in understanding their mechanism of action. For instance, in the development of cyclobutane-based acetyl-CoA carboxylase (ACC) allosteric inhibitors, molecular dynamic simulations and mutagenesis studies were used to identify key residues in the binding pocket, confirming target engagement. acs.org Similarly, for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors, understanding the interaction of the cyclobutane moiety with the enzyme's active site was key to optimizing their potency and pharmacokinetic properties. nih.govru.nl
The development of specific probes is essential for these studies. For example, the synthesis of functionalized cyclobutene (B1205218) analogues for bioorthogonal tetrazine ligation demonstrates how the cyclobutane scaffold can be modified for bioconjugation applications, which are relevant for target identification and validation.
Potential as a Pharmacophore or Ligand in Drug Discovery
The this compound scaffold possesses features that make it an attractive pharmacophore for drug discovery. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.
The cyclobutane ring offers several advantages as a pharmacophore element:
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring limits the number of accessible conformations of the molecule. nih.gov This can lead to higher binding affinity for the target protein by reducing the entropic penalty upon binding.
Three-Dimensional Shape: The non-planar nature of the cyclobutane ring provides a 3D scaffold that can be used to orient substituents in specific vectors to interact with binding pockets that are not accessible to flat, aromatic systems. nih.gov
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems, which can lead to improved pharmacokinetic properties. nih.govpharmablock.com
Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as a phenyl ring or a gem-dimethyl group, offering a way to modulate physicochemical properties while maintaining biological activity.
The prop-2-ynoic acid moiety contributes to the pharmacophoric potential through:
Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, allowing for ionic interactions with positively charged residues like lysine or arginine.
Covalent Interactions: The reactive alkyne functionality can potentially act as a warhead for covalent inhibitors, forming a permanent bond with the target protein.
The combination of these features in the this compound scaffold allows for the design of ligands with high specificity and affinity for their biological targets. For example, in the design of RORγt inhibitors for autoimmune diseases, replacing a flexible butanoic acid side chain with a rigid cis-cyclobutane acetic acid led to an improvement in activity. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. nih.gov For the this compound scaffold, SAR studies would involve the systematic modification of both the cyclobutane ring and the prop-2-ynoic acid side chain.
Key areas of modification and their potential impact on activity include:
Cyclobutane Ring Substitution: The position, number, and nature of substituents on the cyclobutane ring can significantly influence activity. For example, in a series of cyclobutane-based αvβ3 antagonists, the orientation of the sidechains on the cyclobutane core was critical for activity. nih.gov The introduction of fluorine atoms can modulate metabolic stability and binding affinity.
Stereochemistry: The stereochemistry of the substituents on the cyclobutane ring can have a profound effect on biological activity. The separation and testing of individual stereoisomers are crucial for understanding the SAR.
Side Chain Length and Flexibility: The length and flexibility of the linker between the cyclobutane ring and the carboxylic acid can be varied to optimize the positioning of the acidic group within the binding site. In the case of αvβ3 antagonists, analogues with shorter carbon sidechains were considerably less active. nih.gov
Modification of the Carboxylic Acid: The carboxylic acid could be replaced with bioisosteres such as a tetrazole or a hydroxamic acid to modulate acidity, membrane permeability, and metabolic stability.
Modification of the Alkyne: The alkyne could be reduced to an alkene or an alkane to probe the importance of its rigidity and electronic properties.
| Structural Modification | Observed Effect on Biological Activity | Example Compound Class | Reference |
|---|---|---|---|
| Variation of sidechain length on cyclobutane core | Longer sidechains led to increased activity. | αvβ3 integrin antagonists | nih.gov |
| Introduction of spirocyclic cyclobutane | Reduction of planarity, potentially enhancing solubility. | CD38 inhibitors | nih.gov |
| Replacement of a flexible linker with a cyclobutane | Conformational restriction leading to improved potency. | RORγt inhibitors | nih.gov |
| Substitution pattern on tropinyl diesters | Di- or trisubstituted alkoxy and/or acyloxybenzyl quaternaries showed optimal neuromuscular blocking actions. | Cyclobutane-1,2-dicarboxylyl tropinyl diesters | nih.gov |
Future Research Directions and Unexplored Avenues for 3 Cyclobutylprop 2 Ynoic Acid
Sustainable Synthesis and Biocatalytic Approaches
The development of environmentally benign and efficient synthetic routes to 3-Cyclobutylprop-2-ynoic acid is a primary area for future research. Current synthetic methods often rely on traditional organic chemistry techniques that may involve harsh reagents and generate significant waste. Green chemistry principles offer a roadmap for more sustainable alternatives.
One promising avenue is the direct carboxylation of cyclobutylacetylene with carbon dioxide (CO₂). This approach utilizes a greenhouse gas as a C1 building block, enhancing the atom economy and sustainability of the synthesis. Research could focus on developing novel catalyst systems, potentially based on abundant and non-toxic metals, to facilitate this transformation under mild conditions. Techniques such as ultrasound and mechanochemistry, which have been shown to intensify the carboxylation of calcium carbide to produce propiolic acid, could be adapted for the synthesis of this compound, potentially leading to higher yields and reduced energy consumption.
Biocatalysis presents another exciting frontier for the sustainable synthesis of this compound and its derivatives. While the biocatalytic synthesis of alkynoic acids is still a nascent field, the vast enzymatic machinery of microorganisms offers a rich resource for novel transformations. Future research could involve:
Enzyme Screening: High-throughput screening of microbial cultures and metagenomic libraries to identify enzymes capable of catalyzing the formation of the C-C triple bond or the carboxylation of a cyclobutyl-containing precursor.
Enzyme Engineering: Utilizing techniques like directed evolution and rational design to tailor the activity and selectivity of known enzymes, such as decarboxylases or fatty acid synthases, to accept cyclobutyl-containing substrates.
Whole-Cell Biotransformations: Developing engineered microorganisms that can convert simple, renewable feedstocks into this compound in a single fermentation process.
Hydrolases, a class of enzymes widely used in the synthesis of chiral pharmaceutical intermediates, could also be explored for the enantioselective synthesis of derivatives of this compound, should chiral centers be introduced into the molecule.
| Approach | Potential Advantages | Research Focus |
| Direct CO₂ Carboxylation | Utilization of a greenhouse gas, high atom economy. | Development of efficient and selective catalysts, optimization of reaction conditions (pressure, temperature). |
| Mechanochemistry | Reduced solvent usage, enhanced reaction rates. | Exploration of different milling parameters and catalyst systems. |
| Ultrasound-Assisted Synthesis | Improved mass transfer, potential for lower reaction temperatures. | Investigation of frequency and power effects on yield and selectivity. |
| Enzyme Screening | Discovery of novel biocatalysts, high selectivity. | High-throughput screening of diverse microbial sources. |
| Enzyme Engineering | Tailored enzyme activity and substrate specificity. | Directed evolution and rational design of candidate enzymes. |
| Whole-Cell Biocatalysis | Conversion of renewable feedstocks, simplified processes. | Metabolic engineering of microbial strains. |
Exploration of Novel Reactivity Patterns
The unique combination of a strained cyclobutyl ring and an electron-deficient alkyne in this compound suggests a rich and largely unexplored reactivity landscape. Future research should aim to systematically investigate its chemical behavior and exploit it for the synthesis of novel molecular architectures.
The propiolate moiety is known to be a versatile building block in organic synthesis. Its electron-deficient nature makes it a good Michael acceptor and a reactive partner in various cycloaddition reactions. Future studies could explore:
[3+2] Cycloadditions: The reaction of this compound with azides, nitrile oxides, and other 1,3-dipoles to synthesize a variety of five-membered heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.
Diels-Alder Reactions: Investigating its potential as a dienophile in [4+2] cycloadditions with a range of dienes to construct complex carbocyclic and heterocyclic systems. The influence of the cyclobutyl group on the stereoselectivity of these reactions would be of particular interest.
Domino and Tandem Reactions: Designing novel reaction cascades that involve both the alkyne and the carboxylic acid functionalities, or even the cyclobutyl ring, to rapidly build molecular complexity from a simple starting material.
The cyclobutyl group itself can participate in unique chemical transformations. While generally stable, the inherent ring strain can be harnessed to drive specific reactions. Research in this area could focus on:
Ring-Expansion Reactions: Investigating conditions that could induce the ring expansion of the cyclobutyl group to a cyclopentyl or cyclohexyl ring, potentially triggered by reactions at the alkyne or carboxylic acid. Ruthenium complexes have been shown to induce such transformations in related systems.
Transannular Reactions: Exploring the possibility of intramolecular reactions between a functional group on the cyclobutyl ring and the propiolate moiety to form novel bicyclic structures.
Stereoselective Transformations: Utilizing the rigid, puckered conformation of the cyclobutyl ring to control the stereochemical outcome of reactions on the propiolate side chain.
| Reaction Type | Potential Products | Research Focus |
| [3+2] Cycloaddition | Triazoles, isoxazoles, pyrazoles | Exploring catalyst systems and substrate scope. |
| Diels-Alder Reaction | Substituted cyclohexenes and related heterocycles | Investigating stereoselectivity and regioselectivity. |
| Hydrohalogenation | Stereodefined halo-acrylic acid derivatives | Optimizing conditions for stereospecific synthesis. |
| Amino-yne Click Reaction | β-aminoacrylate derivatives | Catalyst-free and solvent-free synthesis of functionalized enamines. |
| Ring-Expansion Reactions | Cyclopentyl- or cyclohexyl-containing compounds | Exploring metal-catalyzed and acid-catalyzed methodologies. |
| Intramolecular Cyclizations | Bicyclic lactones and other fused ring systems | Designing substrates with appropriate tethering groups. |
Advanced Material Science Applications
The distinct structural features of this compound make it an intriguing monomer for the development of novel polymers with advanced properties. Both the polymerizable alkyne group and the functional carboxylic acid, combined with the unique properties of the cyclobutyl ring, offer multiple avenues for creating new materials.
A primary area of investigation would be the synthesis of conductive polymers . Polyacetylene, the polymer derived from the simplest alkyne, is a well-known organic semiconductor. Polymerization of this compound could lead to a substituted polyacetylene with the cyclobutyl and carboxylic acid groups as pendants. These side chains could be used to tune the polymer's solubility, processability, and electronic properties. Doping of such polymers could lead to materials with high electrical conductivity, suitable for applications in organic electronics, such as sensors, antistatic coatings, and organic light-emitting diodes (OLEDs).
The presence of the cyclobutyl ring opens the door to the creation of energetic and high-performance polymers . The inherent strain energy of the cyclobutane (B1203170) ring can be released upon decomposition, which could be harnessed to create materials with high energy density for applications in propellants and explosives. Furthermore, the rigidity of the cyclobutyl group can enhance the thermal stability and mechanical properties of polymers. Copolyesters incorporating this compound could exhibit high glass transition temperatures and improved impact resistance.
Another exciting prospect is the development of stress-responsive materials or mechanophores . The cyclobutane ring can be designed to undergo a specific chemical reaction in response to mechanical stress. By incorporating this compound into a polymer backbone, it may be possible to create materials that change their properties, such as color or fluorescence, or even undergo controlled degradation when subjected to mechanical force. This could have applications in damage sensing and self-reporting materials.
Finally, the alkyne and carboxylic acid functionalities could be utilized in the design of self-healing polymers . The alkyne could participate in reversible cycloaddition reactions, such as the Diels-Alder reaction, which can be used to create cross-linked networks that can be thermally healed. The carboxylic acid groups can form dynamic hydrogen bonds, which can also contribute to the self-healing properties of a material.
| Material Type | Potential Properties | Potential Applications |
| Conductive Polymers | Electrical conductivity, tunable electronic properties. | Organic electronics, sensors, antistatic coatings. |
| Energetic Polymers | High energy density, enhanced thermal stability. | Propellants, explosives, high-performance composites. |
| Stress-Responsive Materials | Mechanochemical response, damage sensing. | Smart coatings, self-reporting materials, soft robotics. |
| Self-Healing Polymers | Reversible cross-linking, autonomous repair. | Durable coatings, reusable adhesives, long-lasting structural components. |
Targeted Biological Investigations
The structural motifs present in this compound—the cyclobutyl ring and the propiolic acid—are both found in biologically active molecules, suggesting that this compound could be a valuable scaffold for drug discovery.
The cyclobutyl ring is increasingly being incorporated into pharmaceuticals to enhance their properties. Its rigid, puckered conformation can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target. It can also improve a drug's pharmacokinetic profile by blocking metabolic pathways or improving membrane permeability. Marketed drugs containing a cyclobutane ring include the anticancer agent Carboplatin and the antiviral drug Boceprevir.
Alkynoic acids and their derivatives have also demonstrated a range of biological activities. For example, long-chain 2-alkynoic acids have been shown to inhibit the enzyme InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. This suggests that these compounds could be developed as novel antitubercular agents. Furthermore, phenylpropiolic acid derivatives have been investigated as agonists for GPR40, a G protein-coupled receptor that is a target for the treatment of type 2 diabetes. The propiolic acid moiety can also act as a "warhead" for irreversible enzyme inhibition by forming a covalent bond with a nucleophilic residue in the enzyme's active site.
Given this background, future research on this compound could focus on several targeted biological investigations:
Enzyme Inhibition: The compound could be screened against a panel of enzymes, particularly those with a nucleophilic residue in their active site, to identify potential targets for irreversible inhibition. The cyclobutyl group could be explored for its ability to confer selectivity for a particular enzyme.
Antimicrobial Activity: Given the known antimycobacterial activity of other alkynoic acids, this compound and its derivatives should be evaluated for their activity against a range of pathogenic bacteria and fungi.
Receptor Modulation: The compound could be tested for its ability to modulate the activity of various receptors, particularly those for which other propiolic acid derivatives have shown activity, such as GPR40.
Anticancer Activity: Inspired by the success of cyclobutane-containing anticancer drugs, this compound could be investigated for its cytotoxic effects on various cancer cell lines.
| Area of Investigation | Rationale | Potential Therapeutic Area |
| Enzyme Inhibition | The propiolic acid moiety can act as a covalent inhibitor. The cyclobutyl group can enhance binding and selectivity. | Cancer, infectious diseases, neurodegenerative disorders. |
| Antimicrobial Activity | Other alkynoic acids exhibit antimycobacterial activity. | Tuberculosis and other bacterial or fungal infections. |
| Receptor Modulation | Phenylpropiolic acid derivatives are known to be GPR40 agonists. | Type 2 diabetes, metabolic disorders. |
| Anticancer Activity | The cyclobutane ring is a feature of some successful anticancer drugs. | Various types of cancer. |
Integration with Artificial Intelligence for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes. The integration of these computational tools could significantly accelerate the exploration of this compound's chemistry and applications.
Reaction Prediction: AI models can be trained on vast datasets of chemical reactions to predict the outcome of unknown reactions. For this compound, AI could be used to:
Predict Novel Reactivity: Identify novel and unexpected reaction pathways by exploring the interaction of the molecule with a wide range of reagents and catalysts in silico.
Guide Reaction Discovery: Suggest promising reaction partners and conditions for achieving desired chemical transformations, such as selective functionalization of the cyclobutyl ring or participation in complex cycloadditions.
Elucidate Reaction Mechanisms: Assist in the elucidation of complex reaction mechanisms by predicting transition state energies and identifying key intermediates.
Optimize Catalytic Processes: Rapidly screen a large parameter space of catalysts, solvents, temperatures, and pressures to identify the optimal conditions for its sustainable synthesis.
Automate Synthesis: In conjunction with automated synthesis platforms, ML algorithms can autonomously conduct experiments, analyze the results, and iteratively improve the synthesis of this compound and its derivatives.
In Silico Screening and Drug Discovery: AI can play a crucial role in the early stages of drug discovery by predicting the biological activity and pharmacokinetic properties of novel compounds. For this compound, AI could be used to:
Virtual Screening: Screen large virtual libraries of derivatives of this compound against various biological targets to identify promising lead compounds.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, helping to prioritize compounds for further experimental testing.
De Novo Drug Design: Design novel molecules based on the this compound scaffold with optimized properties for a specific biological target.
| Application of AI/ML | Specific Goal | Potential Impact |
| Reaction Prediction | Discover novel reactions and understand reactivity patterns. | Accelerate the discovery of new synthetic methodologies. |
| Synthesis Optimization | Improve the efficiency and sustainability of synthetic routes. | Reduce the cost and environmental impact of chemical synthesis. |
| In Silico Screening | Identify promising drug candidates from large virtual libraries. | Accelerate the early stages of drug discovery. |
| ADMET Prediction | Prioritize compounds with favorable pharmacokinetic profiles. | Reduce the attrition rate of drug candidates in clinical trials. |
| De Novo Drug Design | Generate novel molecular structures with desired biological activities. | Expand the chemical space for drug discovery. |
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical: (i) Cyclobutane ring formation via [2+2] photocycloaddition of ethylene derivatives. (ii) Alkyne functionalization through Sonogashira coupling between cyclobutyl halides and propiolic acid precursors. Optimize reaction conditions (e.g., palladium catalysts, copper iodide co-catalyst, and amine bases) to suppress side reactions like Glaser coupling. Monitor progress via thin-layer chromatography (TLC) .
Q. How can researchers assess the acid dissociation constant (pKa) of this compound?
- Methodological Answer : Perform potentiometric titration in aqueous or mixed solvents (e.g., water/DMSO) using a calibrated pH meter. Alternatively, use UV-Vis spectrophotometry to track deprotonation of the carboxylic acid group at varying pH levels. Computational methods (e.g., DFT with COSMO solvation models) can supplement experimental data .
Q. What are the key solubility properties of this compound in common laboratory solvents?
- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and hydrocarbons (hexane). Prepare saturated solutions at 25°C, filter, and quantify dissolved compound via gravimetric analysis or HPLC. Note that the cyclobutyl group may enhance solubility in nonpolar solvents compared to linear analogs .
Advanced Research Questions
Q. How can computational modeling elucidate the steric and electronic effects of the cyclobutyl group on this compound’s reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map the molecule’s electrostatic potential surface and frontier molecular orbitals. Compare strain energy of the cyclobutyl ring with cyclohexane or cyclopropane analogs. Molecular dynamics simulations in explicit solvent can predict conformational stability .
Q. What experimental strategies mitigate competing side reactions when using this compound in peptide coupling or click chemistry?
- Methodological Answer : For amide bond formation, activate the carboxylic acid with carbodiimides (e.g., EDC/HOBt) at 0–4°C to minimize racemization. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), optimize ligand-to-copper ratios (e.g., TBTA ligand) to enhance regioselectivity. Monitor reaction progress via in-situ IR or LC-MS .
Q. How do steric constraints of the cyclobutyl ring influence the compound’s pharmacokinetic properties in drug discovery contexts?
- Methodological Answer : Conduct in vitro assays to measure metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 cell monolayers). Compare with non-cyclic analogs to isolate steric effects. Use molecular docking to predict interactions with cytochrome P450 enzymes .
Q. What spectroscopic methods resolve contradictions in reported tautomeric equilibria of this compound derivatives?
- Methodological Answer : Variable-temperature NMR (VT-NMR) in deuterated DMSO or CDCl₃ can detect keto-enol tautomerism. Isotopic labeling (e.g., ¹⁸O) combined with mass spectrometry identifies dominant tautomeric forms. Time-resolved fluorescence spectroscopy may reveal solvent-dependent equilibria .
Q. How can researchers design controlled experiments to study the compound’s degradation pathways under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
